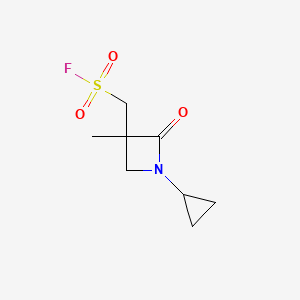
2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile (referred to as TBOA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TBOA is a potent and selective inhibitor of excitatory amino acid transporter 1 (EAAT1) and 2 (EAAT2), which are responsible for the uptake of glutamate in the brain.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other compounds in its class .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s structure suggests that it may have certain characteristics common to other similar compounds .
Result of Action
It’s likely that it induces changes at the molecular and cellular level similar to other compounds in its class .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and efficacy .
Advantages and Limitations for Lab Experiments
TBOA has several advantages for lab experiments. It is a potent and selective inhibitor of 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and EAAT2, making it an ideal tool for studying the role of glutamate transporters in the brain. TBOA is also relatively easy to synthesize, making it readily available for research. However, TBOA has several limitations. It can induce excitotoxicity and neuronal damage, making it unsuitable for long-term studies. TBOA can also increase seizure susceptibility in animal models of epilepsy, making it unsuitable for studies involving seizure-prone animals.
Future Directions
There are several future directions for research involving TBOA. One area of research is the development of more selective and potent inhibitors of 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and EAAT2. Another area of research is the study of the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. TBOA has the potential to be a useful tool in these studies, but further research is needed to fully understand its effects on the brain.
Synthesis Methods
The synthesis of TBOA involves a series of chemical reactions. The first step involves the reaction of 4-chlorobenzaldehyde with tert-butyl acetoacetate to form 4-(4-chlorophenyl)-3-buten-2-one. The second step involves the reaction of 4-(4-chlorophenyl)-3-buten-2-one with 3,4-dihydro-2H-pyran to form 2-tert-butyl-4-(4-chlorophenyl)-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile. The final step involves the oxidation of 2-tert-butyl-4-(4-chlorophenyl)-6-hydroxy-1,4,5,6-tetrahydropyridine-3-carbonitrile to form TBOA.
Scientific Research Applications
TBOA has been extensively used in scientific research to study the role of glutamate transporters in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its uptake is critical for maintaining proper synaptic function. 2-Tert-butyl-4-(4-chlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile and EAAT2 are the main glutamate transporters in the brain, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Properties
IUPAC Name |
6-tert-butyl-4-(4-chlorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-16(2,3)15-13(9-18)12(8-14(20)19-15)10-4-6-11(17)7-5-10/h4-7,12H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCBWMQRUPMBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(CC(=O)N1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2899754.png)




![1-(3,4-Dimethylphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2899760.png)



![4-chloro-N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)benzenecarboxamide](/img/structure/B2899769.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2899771.png)
![3-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2899772.png)


